molecular formula C9H10BrNO B067623 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine CAS No. 188947-79-7

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Cat. No.: B067623
CAS No.: 188947-79-7
M. Wt: 228.09 g/mol
InChI Key: FZYXJDPNHUFKLO-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 6th position and a methyl group at the 4th position. It is a white or off-white solid that can dissolve in water under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine typically involves a series of organic reactions. One common method includes the bromination of 4-methyl-2,3-dihydro-1,4-benzoxazine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 4-Methyl-2,3-dihydro-1,4-benzoxazine

Uniqueness

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family, characterized by a unique structure that includes a bromine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10BrN_O. The presence of the bromine atom at the 6th position significantly influences its chemical reactivity and biological activity compared to similar compounds. The compound appears as a white or off-white solid and is soluble in various solvents under specific conditions.

Target Interactions:
Research indicates that this compound may act as a potent inhibitor of key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.

Biochemical Pathways:
Similar compounds have been shown to inhibit renin, an enzyme involved in the renin-angiotensin system that regulates blood pressure. This suggests that this compound could have implications in cardiovascular health as well.

Biological Activities

Anticancer Properties:
Several studies have explored the anticancer activity of benzoxazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A recent study highlighted that certain benzoxazine derivatives exhibited IC_50 values ranging from 7.84 to 16.2 µM against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines . This positions this compound as a promising candidate for further investigation in anticancer drug development.

Antimicrobial Activity:
In addition to anticancer properties, benzoxazines are noted for their antimicrobial effects. Research has indicated that derivatives can exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Evaluation

A study involving the synthesis and evaluation of various benzoxazine derivatives found that modifications at different positions on the benzoxazine ring significantly affected their biological activity. The study specifically noted that this compound displayed enhanced anticancer properties compared to its analogs .

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic assessments of similar compounds revealed favorable properties such as good permeability and metabolic stability. These characteristics are critical for the development of effective therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsAnticancer Activity (IC50 µM)Antimicrobial Activity
This compound Bromine at position 67.84 - 16.2Moderate
6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine Chlorine at position 6Higher than analogsHigh
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Bromine at position 7Lower than benzoxazinesLow

Properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXJDPNHUFKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441769
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188947-79-7
Record name 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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